1,4-Bis(bromoethynyl)benzene
Overview
Description
1,4-Bis(bromoethynyl)benzene is an organic compound with the molecular formula C10H4Br2. It is characterized by the presence of two bromoethynyl groups attached to a benzene ring at the 1 and 4 positions. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(bromoethynyl)benzene can be synthesized through various methods. One common approach involves the bromination of 1,4-diethynylbenzene using bromine in the presence of a suitable solvent such as hexane. The reaction typically occurs at room temperature and requires careful control of reaction conditions to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and bromination reactions are applicable. Industrial-scale production would likely involve optimized reaction conditions, efficient purification processes, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(bromoethynyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethynyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Addition Reactions: The triple bonds in the bromoethynyl groups can undergo addition reactions with various reagents, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: Reagents such as hydrogen halides (e.g., HBr) and halogens (e.g., Br2) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while addition of hydrogen bromide can result in the formation of a dibromo compound .
Scientific Research Applications
1,4-Bis(bromoethynyl)benzene has diverse applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.
Chemical Biology: It is utilized in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1,4-Bis(bromoethynyl)benzene involves its reactivity with various molecular targets. The bromoethynyl groups can interact with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in organic synthesis and material science to create new compounds and materials with desired properties .
Comparison with Similar Compounds
1,4-Dibromo-2-butyne: Similar in structure but with different reactivity due to the presence of a butyne group.
1,4-Dibromo-2-butene: Contains a butene group, leading to different chemical properties and applications.
1,4-Dibromo-2-butyne-1,4-diol: Features hydroxyl groups, making it more hydrophilic and reactive in different contexts.
Uniqueness: 1,4-Bis(bromoethynyl)benzene is unique due to its specific arrangement of bromoethynyl groups on a benzene ring. This structure imparts distinct reactivity and properties, making it valuable in various fields of research and industry .
Properties
IUPAC Name |
1,4-bis(2-bromoethynyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHVEBRRCSBVJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CBr)C#CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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